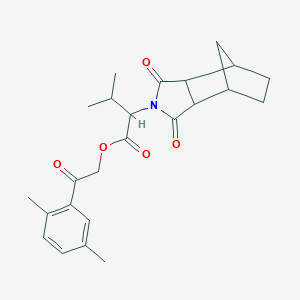
2-(Biphenyl-4-yl)-2-oxoethyl 5-methyl-2-(propan-2-yl)cyclohexyl benzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate is a complex organic compound with a unique structure that combines biphenyl, cyclohexyl, and phthalate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate typically involves multiple steps, starting with the preparation of the biphenyl and cyclohexyl intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the cyclohexyl intermediate can be prepared via a Grignard reaction. The final step involves the esterification of the intermediates with phthalic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl or cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism of action of 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl moiety can interact with hydrophobic pockets, while the phthalate group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl acetate
- 2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl benzoate
Uniqueness
2-(1,1’-Biphenyl-4-yl)-2-oxoethyl 2-isopropyl-5-methylcyclohexyl phthalate is unique due to its combination of biphenyl, cyclohexyl, and phthalate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C32H34O5 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
2-O-(5-methyl-2-propan-2-ylcyclohexyl) 1-O-[2-oxo-2-(4-phenylphenyl)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C32H34O5/c1-21(2)26-18-13-22(3)19-30(26)37-32(35)28-12-8-7-11-27(28)31(34)36-20-29(33)25-16-14-24(15-17-25)23-9-5-4-6-10-23/h4-12,14-17,21-22,26,30H,13,18-20H2,1-3H3 |
InChI-Schlüssel |
VOYNULGGQDAYBA-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Chlorophenyl)-2-oxoethyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B341208.png)
![2-{4-Nitrophenyl}-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B341210.png)
![2-(4-Biphenylyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B341212.png)
![2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341213.png)


![Propyl 4-({4-[2-(2,5-dimethylphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B341217.png)
![2-(4-NITROPHENYL)-2-OXOETHYL 3-[(4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341221.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetate](/img/structure/B341224.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341226.png)
![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate](/img/structure/B341227.png)

![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B341230.png)
